4-Methylumbelliferyl beta-L-fucopyranoside
Overview
Description
4-Methylumbelliferyl beta-L-fucopyranoside: is a synthetic compound widely used in biochemical research. It is a fluorogenic substrate for the enzyme beta-L-fucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing the fluorescent molecule 4-methylumbelliferone. This property makes it valuable in various enzymatic assays and diagnostic applications .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl beta-L-fucopyranoside is the enzyme alpha-L-fucosidase . Alpha-L-fucosidase plays a crucial role in the degradation of fucose-containing compounds, which are important for various biological processes .
Mode of Action
This compound acts as a substrate for alpha-L-fucosidase . When alpha-L-fucosidase cleaves this compound, it releases a fluorescent product called 4-methylumbelliferone . The fluorescence of 4-methylumbelliferone, with excitation/emission maxima at 350/440 nm respectively, allows for the quantification of alpha-L-fucosidase activity .
Biochemical Pathways
The cleavage of this compound by alpha-L-fucosidase is part of the larger biochemical pathway involving the degradation of fucose-containing compounds . The downstream effects of this pathway can impact various biological processes, including cellular communication and immune response .
Pharmacokinetics
Its solubility in dmf (100 mg/ml) suggests that it may have good bioavailability .
Result of Action
The enzymatic cleavage of this compound by alpha-L-fucosidase results in the release of 4-methylumbelliferone . This fluorescent product can be used to quantify the activity of alpha-L-fucosidase, providing a useful tool for studying the role of this enzyme in various biological processes .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the presence of other compounds in the environment could potentially interfere with its interaction with alpha-L-fucosidase .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl beta-L-fucopyranoside interacts primarily with the enzyme beta-L-fucosidase . The nature of this interaction involves the cleavage of the this compound molecule by the enzyme, resulting in a blue fluorescent solution .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for beta-L-fucosidase . The cleavage of this compound by beta-L-fucosidase can be used to monitor the activity of this enzyme in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by the enzyme beta-L-fucosidase . This reaction results in the release of a blue fluorescent product, which can be detected and quantified .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent, with the blue fluorescence increasing as the enzymatic reaction proceeds . The compound is stable and can be stored at -20°C .
Metabolic Pathways
This compound is involved in the metabolic pathway of beta-L-fucosidase, where it serves as a substrate for this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl beta-L-fucopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable fucosyl donor. The reaction is often catalyzed by an acid or enzyme under controlled conditions. The process can be summarized as follows:
Glycosylation Reaction: 4-methylumbelliferone is reacted with a fucosyl donor (e.g., fucosyl bromide) in the presence of a catalyst (e.g., silver carbonate) in an appropriate solvent (e.g., dichloromethane).
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl beta-L-fucopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-L-fucosidase. This hydrolysis releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.
Common Reagents and Conditions:
Enzyme: Beta-L-fucosidase
Buffer: Suitable buffer solutions (e.g., phosphate buffer) to maintain optimal pH for enzyme activity
Temperature: Typically, reactions are carried out at physiological temperatures (37°C)
Major Products:
4-Methylumbelliferone: The fluorescent product formed upon hydrolysis of this compound.
Scientific Research Applications
Chemistry: 4-Methylumbelliferyl beta-L-fucopyranoside is used as a fluorogenic substrate in various enzymatic assays to study the activity of beta-L-fucosidase and related enzymes. It helps in understanding enzyme kinetics and mechanisms.
Biology: In biological research, this compound is used to investigate the distribution and activity of beta-L-fucosidase in different tissues and cells. It is also employed in studying the role of fucosylation in cellular processes .
Medicine: In medical diagnostics, this compound is used in assays to detect and quantify beta-L-fucosidase activity in clinical samples. This is particularly useful in diagnosing lysosomal storage disorders such as fucosidosis .
Industry: The compound is used in the development of diagnostic kits and reagents for clinical laboratories. Its fluorescent properties make it valuable in high-throughput screening and automated assays .
Comparison with Similar Compounds
- 4-Methylumbelliferyl alpha-L-fucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
- 4-Methylumbelliferyl alpha-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-mannopyranoside
- 4-Methylumbelliferyl beta-D-cellobioside
Comparison: 4-Methylumbelliferyl beta-L-fucopyranoside is unique in its specificity for beta-L-fucosidase, whereas other similar compounds are substrates for different glycosidases. For example, 4-Methylumbelliferyl beta-D-glucopyranoside is a substrate for beta-D-glucosidase. The choice of substrate depends on the specific enzyme being studied and the desired application .
Properties
IUPAC Name |
4-methyl-7-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-NXPHAWEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001159222 | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72601-82-2 | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72601-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-((6-Deoxy-beta-L-galactopyranosyl)oxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072601822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(6-Deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001159222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[(6-deoxy-β-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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